3-(Benzylsulfanyl)azetidine hydrochloride
Overview
Description
3-(Benzylsulfanyl)azetidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNS and a molecular weight of 215.74 g/mol . It is characterized by the presence of an azetidine ring substituted with a benzylsulfanyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-(Benzylsulfanyl)azetidine hydrochloride can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3-(Benzylsulfanyl)azetidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Benzylsulfanyl)azetidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)azetidine hydrochloride is largely driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-(Benzylsulfanyl)azetidine hydrochloride is unique due to its specific substitution pattern and the presence of the benzylsulfanyl group. Similar compounds include:
Azetidine: A simpler four-membered ring without the benzylsulfanyl substitution.
Aziridine: A three-membered ring with similar reactivity but different ring strain characteristics.
Pyrrolidine: A five-membered ring that is more stable and less reactive compared to azetidine.
Properties
IUPAC Name |
3-benzylsulfanylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBGXWLIBAXKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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